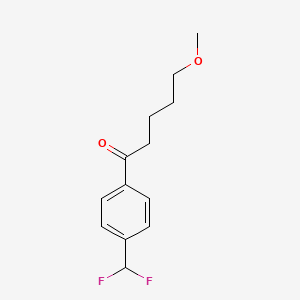

Desfluoro Fluvoxketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Analytical Separation and Detection

The study by Barhate et al. (2015) highlights the analytical challenges in separating fluorinated active pharmaceutical ingredients (APIs) from their desfluoro analogs due to their structural similarities. They developed a method using superficially porous particles (SPPs) functionalized with bonded chiral selectors for the ultrafast separation of fluoro/desfluoro APIs, demonstrating exceptional selectivity and efficiency. This technique allows for rapid and accurate identification and quantification of these compounds in pharmaceutical formulations, enhancing the quality control and safety evaluation of fluoro-containing drugs (Barhate et al., 2015).

Fluorous Chemistry in Biomolecular Applications

The unique properties of perfluorinated compounds have been leveraged in various biomolecular applications, as detailed by Cametti et al. (2012). Their review covers the basic concepts of fluorous chemistry and its implications in biomolecular fields, including the development of fluorous microarrays, protein property modification through the introduction of fluorous domains, and the applications of fluorine in (19)F-Magnetic Resonance Imaging ((19)F-MRI). This fluorous effect has paved the way for innovative approaches in biomolecular research and diagnostic imaging, offering new insights into molecular interactions and functionalities (Cametti et al., 2012).

Photocatalytic Applications

In environmental sciences, the use of desfluorinated compounds like ceria nanoparticles, as studied by Iqbal et al. (2020), for the photocatalytic degradation of pollutants under UV-C irradiation showcases the potential of desfluoro compounds in environmental remediation. Their research demonstrated that ceria nanoparticles synthesized using a deep eutectic solvent (DES) exhibited enhanced yield and stability, significantly improving the degradation efficiency of pollutants like flumequine. This suggests a promising avenue for the development of more effective and sustainable photocatalytic materials for water and air purification (Iqbal et al., 2020).

SuFEx Chemistry

The exploration of sulfur(VI) fluoride exchange (SuFEx) reactions, as discussed by Gao et al. (2017), in the synthesis of polysulfates and polysulfonates illustrates the utility of fluoro and desfluoro compounds in polymer science. Bifluoride salts were shown to catalyze SuFEx reactions efficiently, enabling the preparation of polysulfates and polysulfonates with high molecular weight and narrow polydispersity. This breakthrough has important implications for the development of new materials with exceptional mechanical properties for engineering applications (Gao et al., 2017).

Safety And Hazards

The safety and hazards associated with Desfluoro Fluvoxketone are not specified in the search results. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures. A safety data sheet (SDS) would provide comprehensive information about the potential hazards, safe handling procedures, and emergency measures .

特性

IUPAC Name |

1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-17-9-3-2-4-12(16)10-5-7-11(8-6-10)13(14)15/h5-8,13H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTUJBVMQULWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=O)C1=CC=C(C=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Fluvoxketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。